

A Comprehensive Technical Guide to 4-Methylumbelliferyl- α -D-galactopyranoside (C₁₆H₁₈O₈)

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Compound of Interest

Compound Name: 4-Methylumbelliferyl-alpha-D-galactopyranoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylumbelliferyl- α -D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection and quantification of α -galactosidase activity. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in enzyme assays, and presents relevant kinetic data.

Core Properties and Specifications

4-Methylumbelliferyl- α -D-galactopyranoside is a synthetic compound that, upon enzymatic cleavage by α -galactosidase, yields D-galactose and the highly fluorescent product 4-methylumbelliferone (4-MU).^{[1][2]} This property makes it an invaluable tool in various research and diagnostic applications, particularly in the study of lysosomal storage disorders such as Fabry disease, which is characterized by a deficiency in α -galactosidase A activity.^{[3][4][5][6]}

Chemical and Physical Data

A summary of the key quantitative data for 4-Methylumbelliferyl- α -D-galactopyranoside is presented in the table below for easy reference and comparison.

| Property | Value | References |
|-----------------------------------|---|---|
| Chemical Formula | $C_{16}H_{18}O_8$ | [3] |
| Molecular Weight | 338.31 g/mol | [1] [4] [7] |
| CAS Number | 38597-12-5 | [3] [4] [7] |
| Appearance | White to off-white crystalline solid/powder | |
| Purity | ≥98% (TLC or HPLC) | [3] [4] |
| Melting Point | 209-212°C | |
| Storage Temperature | -20°C | [4] [8] |
| UV Absorption (λ_{max}) | 213, 316 nm | [3] |

Solubility

The solubility of 4-MUG in various solvents is a critical factor for its use in experimental settings. It is generally recommended to prepare fresh solutions for assays.

| Solvent | Solubility | References |
|---------------------------|-------------------------|---|
| Water | 50 mg/mL (with heating) | [4] [9] |
| Dimethylformamide (DMF) | 5 mg/mL to 50 mg/mL | [3] [7] [8] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [3] [7] |

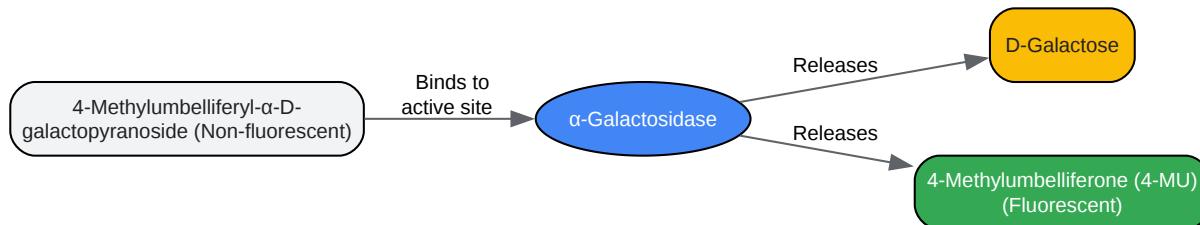
Spectral Properties of the Fluorescent Product (4-Methylumbellifерone)

The enzymatic hydrolysis of 4-MUG by α -galactosidase releases 4-methylumbellifерone (4-MU), a fluorescent compound. The excitation and emission maxima of 4-MU are pH-dependent.

| pH | Excitation Maximum (λ_{ex}) | Emission Maximum (λ_{em}) | References |
|---------------------------|--|--|------------|
| 4.6 | 330 nm | 445-454 nm | [3][6] |
| 7.4 | 370 nm | 445-454 nm | [3][6] |
| 10.4 | 385 nm | 445-454 nm | [3][6] |
| General (in assay buffer) | ~360-365 nm | ~440-449 nm | [1][8] |

Enzymatic Reaction and Signaling Pathway

The core application of 4-MUG revolves around its specific hydrolysis by α -galactosidase. This enzymatic reaction is the basis for fluorometric assays designed to measure the activity of this enzyme.



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Enzymatic hydrolysis of 4-MUG by α -galactosidase.

Experimental Protocols

The following sections provide detailed methodologies for a typical fluorometric α -galactosidase assay using 4-MUG. These protocols are based on commercially available assay kits and can be adapted for specific research needs.

Reagent Preparation

- α -Galactosidase Assay Buffer: Typically a citrate-phosphate buffer at a pH optimal for the specific α -galactosidase being studied (e.g., pH 4.6 for lysosomal α -galactosidase A). Bring

to 37°C before use.

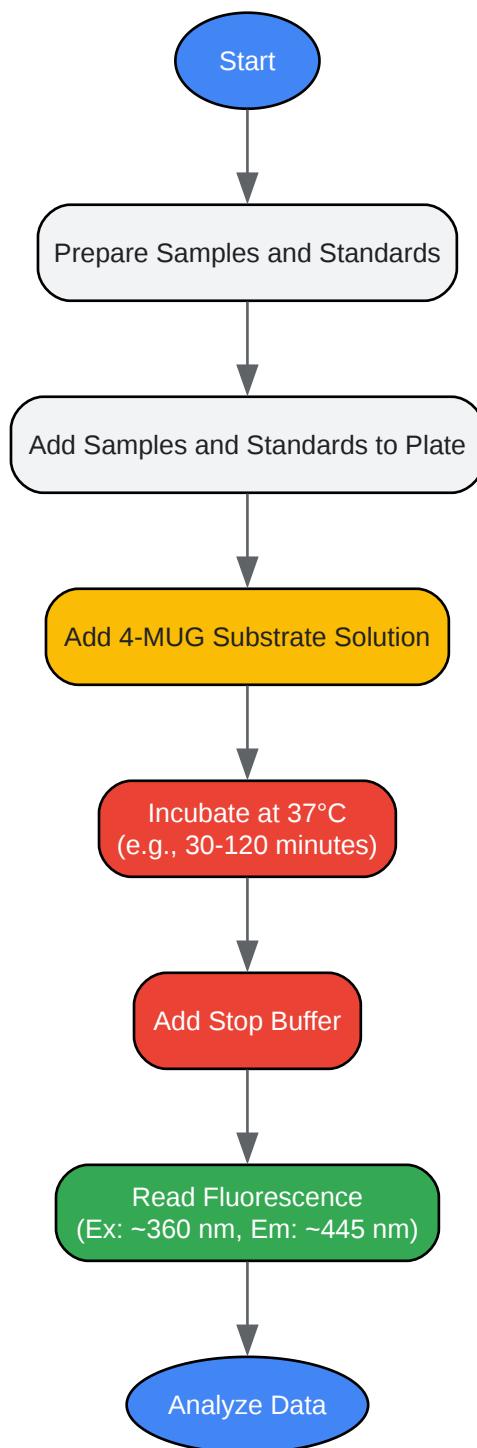
- 4-MUG Substrate Stock Solution: Prepare a stock solution of 4-MUG in DMF or water. For example, a 10 mM stock solution can be prepared by dissolving 3.38 mg of 4-MUG in 1 mL of DMF. Protect from light and store at -20°C.
- 4-Methylumbellifерone (4-MU) Standard Stock Solution: Prepare a stock solution of 4-MU in the assay buffer (e.g., 1 mM). This will be used to generate a standard curve. Protect from light and store at -20°C.
- Stop Buffer: A high pH buffer, such as 0.1 M glycine-carbonate buffer (pH 10.4), is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

Sample Preparation

- Cell Lysates: Homogenize pelleted cells (e.g., $\sim 5 \times 10^5$ cells) in 100 μ L of ice-cold α -galactosidase assay buffer. Centrifuge at 12,000 $\times g$ for 10 minutes at 4°C and collect the supernatant. The supernatant can be diluted as needed with the assay buffer.
- Tissue Homogenates: Homogenize tissue (e.g., 10 mg) in 100 μ L of ice-cold α -galactosidase assay buffer. Centrifuge at 12,000 $\times g$ for 10 minutes at 4°C and collect the supernatant. Further dilution may be necessary.
- Biological Fluids (e.g., serum, saliva): These samples can often be used directly or with minimal dilution in the assay buffer.

Assay Procedure

The following workflow outlines the steps for a typical α -galactosidase assay in a 96-well plate format.



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General workflow for a fluorometric α -galactosidase assay.

Detailed Steps:

- Prepare a 4-MU Standard Curve: In a 96-well plate, prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer. A typical range would be from 0 to 200 pmol/well. Adjust the final volume in each well to be the same as the sample wells before the addition of the stop buffer.
- Add Samples: To separate wells of the 96-well plate, add your prepared samples (e.g., 2-10 μ L of diluted cell lysate). Also, include a positive control (purified α -galactosidase) and a reagent background control (assay buffer only). Adjust the volume in each well with the assay buffer to a consistent pre-substrate addition volume (e.g., 40 μ L).
- Initiate the Reaction: Add the 4-MUG substrate working solution to each well containing the samples, positive control, and background control. Do not add the substrate to the standard curve wells. Mix gently.
- Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 to 120 minutes), protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the Reaction: Add the stop buffer to all wells, including the standard curve wells. Mix thoroughly.
- Measure Fluorescence: Read the fluorescence intensity on a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm.
- Data Analysis: Subtract the fluorescence of the reagent background control from all sample readings. Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample. Calculate the α -galactosidase activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Enzyme Kinetics

The Michaelis-Menten kinetic parameters, K_m and V_{max} , are crucial for understanding the interaction between α -galactosidase and 4-MUG. These parameters can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | pH | K _m (μM) | V _{max} (pmol/min) | Reference |
|-------------------|-----|---------------------|-----------------------------|-----------|
| α-Galactosidase A | 5.9 | 144 | 5.74 | |
| α-Galactosidase A | 4.5 | 102 | 2.76 | |

To determine the kinetic parameters experimentally, the assay is performed with varying concentrations of the 4-MUG substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Applications in Research and Drug Development

- Enzyme Characterization: 4-MUG is a standard substrate for characterizing the activity and kinetics of purified or recombinant α-galactosidases.
- Disease Diagnosis: Assays using 4-MUG are employed in the diagnosis of Fabry disease by measuring α-galactosidase A activity in patient samples.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- High-Throughput Screening: The fluorometric nature of the assay makes it suitable for high-throughput screening of potential inhibitors or activators of α-galactosidase, which is relevant for drug discovery efforts.
- Pharmaceutical Research: This compound is valuable in studies related to carbohydrate metabolism and its role in various physiological and pathological processes.

Conclusion

4-Methylumbelliferyl-α-D-galactopyranoside is a robust and sensitive tool for the study of α-galactosidase. Its well-defined chemical properties, coupled with straightforward and adaptable assay protocols, make it an essential reagent for researchers and drug development professionals in a variety of fields. The quantitative data and detailed methodologies provided in this guide are intended to facilitate its effective use in the laboratory.

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